ethyl 2-ethyl-3,4-dihydro-2H-pyran-2-carboxylate
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Overview
Description
Ethyl 2-ethyl-3,4-dihydro-2H-pyran-2-carboxylate is an organic compound belonging to the class of pyran derivatives. Pyrans are six-membered heterocyclic compounds containing one oxygen atom. This particular compound is characterized by the presence of an ethyl group at the second position and a carboxylate ester group at the second position of the pyran ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-3,4-dihydro-2H-pyran-2-carboxylate can be achieved through several methods. One common route involves the reaction of ethyl acetoacetate with 3,4-dihydro-2H-pyran in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-3,4-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethyl-3,4-dihydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-3,4-dihydro-2H-pyran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes .
Comparison with Similar Compounds
Ethyl 2-ethyl-3,4-dihydro-2H-pyran-2-carboxylate can be compared with other pyran derivatives such as:
3,4-Dihydro-2H-pyran: Lacks the ethyl and carboxylate groups, making it less versatile in certain reactions.
Tetrahydropyran: Fully saturated pyran ring, differing in reactivity and stability.
Ethyl 3,4-dihydro-2H-pyran-2-carboxylate: Similar structure but without the ethyl group at the second position, affecting its chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C10H16O3 |
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Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2-ethyl-3,4-dihydropyran-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-10(9(11)12-4-2)7-5-6-8-13-10/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
JGFUGMNMFKPMPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC=CO1)C(=O)OCC |
Origin of Product |
United States |
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